molecular formula C12H7FN2O3S3 B2507136 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate CAS No. 338400-16-1

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate

Cat. No.: B2507136
CAS No.: 338400-16-1
M. Wt: 342.38
InChI Key: HCXTVLRDYQAZQL-UHFFFAOYSA-N
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Description

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is a complex organic compound that features a combination of fluorophenyl, thiadiazolyl, and thiophenesulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate typically involves multi-step organic reactions. One common method includes the formation of the thiadiazole ring through cyclization reactions involving hydrazine derivatives and sulfur-containing reagents. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, and the thiophenesulfonate group is added through sulfonation reactions using sulfonating agents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorophenyl 5-(1,2,3-thiadiazol-4-yl)-2-thiophenesulfonate is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

(3-fluorophenyl) 5-(thiadiazol-4-yl)thiophene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O3S3/c13-8-2-1-3-9(6-8)18-21(16,17)12-5-4-11(20-12)10-7-19-15-14-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXTVLRDYQAZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OS(=O)(=O)C2=CC=C(S2)C3=CSN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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